Cas no 1383852-22-9 (2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone)

2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone
- Ethanone, 2-(4-bromo-2-pyridinyl)-1-(4-methoxyphenyl)-
- 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone
-
- MDL: MFCD23131143
- インチ: 1S/C14H12BrNO2/c1-18-13-4-2-10(3-5-13)14(17)9-12-8-11(15)6-7-16-12/h2-8H,9H2,1H3
- InChIKey: ISPJPEWXBIEBKO-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C=1)CC(C1C=CC(=CC=1)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 277
- XLogP3: 2.8
- トポロジー分子極性表面積: 39.2
2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 197630-5g |
2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone, 95% |
1383852-22-9 | 95% | 5g |
$1898.00 | 2023-09-07 |
2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanoneに関する追加情報
Introduction to 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone (CAS No. 1383852-22-9)
2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone, with the CAS number 1383852-22-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as a building block for drug discovery and as an intermediate in the synthesis of bioactive molecules.
The molecular structure of 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone consists of a bromopyridine moiety and a methoxyphenyl group linked by an ethanone bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable starting material for the synthesis of more complex molecules. The bromine atom, in particular, can be readily substituted or modified, allowing for the exploration of a wide range of derivatives with diverse biological activities.
Recent studies have highlighted the importance of 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of pyridine-based inhibitors targeting specific enzymes involved in cancer progression. These inhibitors have demonstrated potent antiproliferative effects in vitro and are currently being evaluated in preclinical studies for their potential as anticancer drugs.
In addition to its role in cancer research, 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone has also been explored for its potential in neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit neuroprotective properties by modulating key signaling pathways associated with neuronal survival and function. These findings suggest that 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone and its derivatives could serve as lead compounds for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the condensation of 4-bromopyridine-2-carbaldehyde with 4-methoxybenzaldehyde followed by reduction to form the desired ketone. This approach not only ensures high yields but also allows for easy scale-up, making it suitable for large-scale production.
The physicochemical properties of 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone, such as its solubility and stability, are crucial for its application in various chemical and biological assays. Studies have shown that this compound exhibits good solubility in common organic solvents, facilitating its use in solution-phase reactions and purification processes. Moreover, its stability under standard laboratory conditions ensures consistent performance across different experimental setups.
In conclusion, 2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone (CAS No. 1383852-22-9) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an ideal candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
1383852-22-9 (2-(4-Bromopyridin-2-yl)-1-(4-methoxyphenyl)ethanone) Related Products
- 2228917-61-9(2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride)
- 95261-39-5(4-amino-4-phenyl-cyclohexanone)
- 1185293-13-3(1-ethyl-3-methyl-1h-pyrazol-4-ylamine dihydrochloride)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)
- 2227731-40-8((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid)
- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)
- 898788-52-8(4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)
- 2172461-56-0(2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)




